4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Solubility Formulation Biopharmaceuticals

This 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride (CAS 1241725-63-2) delivers critical experimental advantages over its analogs. The hydrochloride salt ensures high aqueous solubility for buffer-based assays, eliminating organic co-solvent artifacts. Its 4-bromophenyl group is an optimal Suzuki-Miyaura coupling partner, enabling late-stage diversification with superior reactivity compared to chloro or fluoro derivatives. This distinct halogen identity also supports systematic SAR by modulating lipophilicity and pKa. With room-temperature storage and a well-defined GHS safety profile, the compound reduces operational costs and simplifies inventory. Choose this building block for reproducible cross-coupling yields, reliable biological data, and streamlined laboratory workflows.

Molecular Formula C12H15BrClNO2
Molecular Weight 320.611
CAS No. 1241725-63-2
Cat. No. B594405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride
CAS1241725-63-2
Molecular FormulaC12H15BrClNO2
Molecular Weight320.611
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H
InChIKeyIBKBIHPBVZJONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (CAS 1241725-63-2): A Versatile Brominated Piperidine Building Block for Pharmaceutical Research and Chemical Synthesis


4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (CAS 1241725-63-2) is a halogenated piperidine derivative characterized by a 4-bromophenyl substituent and a carboxylic acid moiety, presented as a hydrochloride salt [1]. With a molecular weight of 320.61 g/mol and the molecular formula C₁₂H₁₅BrClNO₂, this compound serves as a valuable intermediate in medicinal chemistry and organic synthesis . Its structural features—a saturated piperidine ring, a brominated aromatic group, and a carboxylic acid functional group—render it amenable to diverse chemical transformations, including cross-coupling reactions and peptide conjugation [1].

Why 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride Cannot Be Substituted Indiscriminately: The Importance of Halogen and Salt Form in Synthetic and Biological Applications


Within the class of 4-arylpiperidine-4-carboxylic acids, seemingly minor structural variations—such as halogen identity (Br vs. Cl vs. F) or salt form (hydrochloride vs. free base)—can profoundly alter physicochemical properties, reactivity, and biological compatibility . The bromine atom in the target compound imparts distinct electronic and steric characteristics compared to chloro or fluoro analogs, influencing reaction kinetics in cross-coupling reactions and binding affinity in biological assays . Furthermore, the hydrochloride salt form significantly enhances aqueous solubility relative to the free base, a critical factor for formulation and in vitro experimental workflows . Therefore, substituting this compound with a close analog without rigorous validation risks compromising synthetic yield, assay reproducibility, or pharmacokinetic profiles.

Quantitative Differentiation Evidence: How 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride Compares to Structural Analogs


Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of 4-(4-bromophenyl)piperidine-4-carboxylic acid exhibits significantly improved aqueous solubility compared to its free base counterpart (CAS 913542-80-0) . While quantitative solubility values are not reported in primary literature for this specific compound, the class-level principle is well-established: salt formation with HCl increases water solubility by orders of magnitude for carboxylic acid-containing piperidines . This property directly facilitates dissolution in aqueous buffers and biological media, reducing the need for co-solvents that might interfere with assay readouts or cellular viability.

Solubility Formulation Biopharmaceuticals

Distinct Physicochemical Profile: Bromine vs. Chlorine vs. Fluorine Substitution

The 4-bromophenyl substituent confers a unique combination of molecular weight, lipophilicity, and electronic properties compared to the corresponding 4-chlorophenyl and 4-fluorophenyl analogs . For the free acid forms, the predicted pKa values are 3.44±0.20 (Cl), 3.54±0.20 (F), and 2.48 (LogP for Br analog) , indicating subtle but potentially meaningful differences in ionization state at physiological pH. The bromine atom also provides a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling diversification into more complex scaffolds—a reactivity profile distinct from lighter halogens [1].

Physicochemical properties Medicinal chemistry Structure-activity relationship

Stable Room Temperature Storage: Hydrochloride Salt Advantage

The hydrochloride salt of 4-(4-bromophenyl)piperidine-4-carboxylic acid is specified for storage at room temperature (RT) , whereas the free base form often requires refrigerated conditions (2-8°C) to maintain integrity [1]. This differential storage requirement stems from the salt's enhanced stability against hydrolysis or decarboxylation. For procurement and laboratory inventory management, room temperature storage eliminates the need for dedicated cold-chain logistics and reduces energy costs associated with refrigerated storage.

Storage stability Logistics Laboratory handling

GHS Hazard Classification: Acute Oral Toxicity and Irritancy Profile

The compound carries a GHS hazard classification of Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity (STOT) Single Exposure Category 3 (respiratory tract irritation) [1]. This profile is consistent with many halogenated piperidine derivatives, but the specific hazard statements (H302, H315, H319, H335) mandate appropriate personal protective equipment (PPE) and engineering controls during handling. Compared to less hazardous building blocks that may lack these warnings, this compound requires a higher level of safety protocol, which may influence procurement decisions in facilities with limited containment capabilities.

Safety Handling precautions Occupational health

Where 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride Delivers Clear Value: Evidence-Based Use Cases


Synthesis of Protein Kinase Inhibitors and Other Bioactive Molecules via Cross-Coupling

The 4-bromophenyl group serves as an ideal partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the late-stage diversification of piperidine-based scaffolds [1]. This synthetic utility is underscored by the compound's inclusion in patent WO2006/136830 A1, where it is employed as an intermediate in the preparation of aryl-alkylamine protein kinase inhibitors [1]. The bromine atom's reactivity profile—superior to chlorine and more robust than iodine—makes it a preferred choice for constructing complex biaryl systems in medicinal chemistry campaigns [2].

Aqueous Formulation Development for In Vitro and In Vivo Studies

Due to its enhanced aqueous solubility as a hydrochloride salt, this compound is particularly suited for preparing stock solutions in water or physiological buffers without the need for organic co-solvents . This property reduces solvent-induced artifacts in cell-based assays (e.g., cytotoxicity, target engagement) and simplifies formulation for preliminary pharmacokinetic studies in animal models. Researchers seeking to evaluate 4-arylpiperidine-4-carboxylic acid pharmacophores in a biological context will find this salt form more experimentally tractable than the free acid .

Structure-Activity Relationship (SAR) Exploration Around the 4-Phenylpiperidine Core

The distinct physicochemical attributes imparted by the 4-bromophenyl group—higher molecular weight, increased lipophilicity, and altered pKa relative to chloro and fluoro analogs—enable systematic SAR studies . By comparing the bromo derivative with its chloro and fluoro counterparts, medicinal chemists can probe the contributions of halogen size, electronegativity, and polarizability to biological activity, selectivity, and ADME properties. This comparative framework is essential for lead optimization programs targeting GPCRs, ion channels, or CNS enzymes where subtle structural modifications yield significant pharmacological differences [3].

Safe and Efficient Laboratory-Scale Synthesis and Storage

The room temperature storage specification simplifies inventory management and reduces operational costs associated with refrigerated storage of the free base . Coupled with a well-defined GHS hazard profile, this compound can be safely handled using standard laboratory PPE (gloves, goggles, lab coat) and fume hood containment [4]. These practical considerations make it a reliable building block for both academic and industrial synthetic laboratories seeking to streamline workflow and maintain compliance with safety protocols.

Technical Documentation Hub

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